molecular formula C7H14ClNO3 B6199040 methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride CAS No. 2680537-39-5

methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride

Cat. No.: B6199040
CAS No.: 2680537-39-5
M. Wt: 195.6
InChI Key:
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Description

Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride: is a chemical compound with the molecular formula C7H13NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a receptor inverse agonist, modulating the activity of certain receptors in the body . This modulation can lead to various physiological effects, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

  • Methyl 2-(azetidin-3-yl)acetate hydrochloride
  • Methyl 2-(oxetan-3-ylidene)acetate hydrochloride
  • 3-Azetidineacetic acid, 3-methoxy-, methyl ester

Comparison: Methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride is unique due to its methoxy substitution on the azetidine ring. This substitution can influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(3-methoxyazetidin-3-yl)acetate hydrochloride involves the reaction of 3-methoxyazetidine with methyl chloroacetate in the presence of a base, followed by hydrolysis and acidification to obtain the hydrochloride salt.", "Starting Materials": [ "3-methoxyazetidine", "methyl chloroacetate", "base (e.g. sodium hydroxide)", "acid (e.g. hydrochloric acid)", "solvents (e.g. ethanol, water)" ], "Reaction": [ "Step 1: 3-methoxyazetidine is reacted with methyl chloroacetate in the presence of a base to form methyl 2-(3-methoxyazetidin-3-yl)acetate.", "Step 2: The product from step 1 is hydrolyzed with water to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then acidified with hydrochloric acid to form the hydrochloride salt of methyl 2-(3-methoxyazetidin-3-yl)acetate." ] }

CAS No.

2680537-39-5

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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